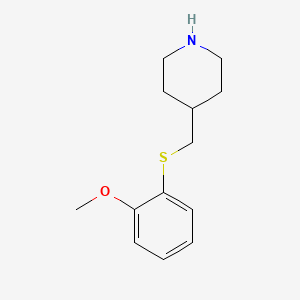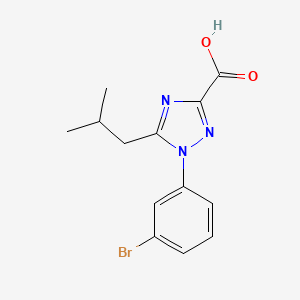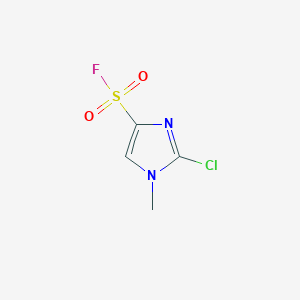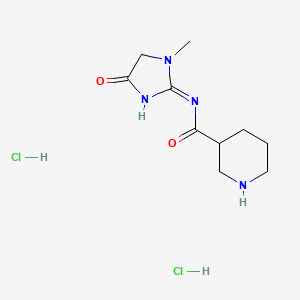
4-(2-Methoxy-phenylsulfanylmethyl)-piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxy-phenylsulfanylmethyl)-piperidine is an organic compound that features a piperidine ring substituted with a methoxy-phenylsulfanylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-phenylsulfanylmethyl)-piperidine typically involves the reaction of piperidine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-(2-Methoxy-phenylsulfanylmethyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxy group or to convert the phenylsulfanylmethyl group to a simpler alkyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler alkyl derivatives.
科学研究应用
4-(2-Methoxy-phenylsulfanylmethyl)-piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the interactions of piperidine derivatives with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(2-Methoxy-phenylsulfanylmethyl)-piperidine involves its interaction with specific molecular targets. The methoxy-phenylsulfanylmethyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring can also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound features a similar methoxy-phenyl group but with an amino linkage instead of a sulfanylmethyl group.
2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with a methoxy-phenyl group and an amino linkage.
Uniqueness
4-(2-Methoxy-phenylsulfanylmethyl)-piperidine is unique due to the presence of the sulfanylmethyl group, which can impart distinct chemical and biological properties. This group can undergo specific reactions and interactions that are not possible with amino or hydroxyl linkages, making the compound valuable for specialized applications.
属性
分子式 |
C13H19NOS |
|---|---|
分子量 |
237.36 g/mol |
IUPAC 名称 |
4-[(2-methoxyphenyl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C13H19NOS/c1-15-12-4-2-3-5-13(12)16-10-11-6-8-14-9-7-11/h2-5,11,14H,6-10H2,1H3 |
InChI 键 |
NAOUAOQQOHUGFL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1SCC2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B13217113.png)

![(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine](/img/structure/B13217139.png)
![Ethyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13217147.png)
![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13217155.png)

![2-[(2E)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-ylidene]-2-fluoroacetic acid](/img/structure/B13217168.png)
![4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13217170.png)
![3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one](/img/structure/B13217177.png)





